4-Methylbenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with the molecular formula C22H22N6O2 and a molecular weight of 402.46 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 4-Methylbenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves multiple steps. One common method includes the reaction of 4-Methylbenzaldehyde with hydrazine derivatives under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
4-Methylbenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylbenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-Methylbenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone include:
Benzaldehyde derivatives: Compounds like 4-Methylbenzaldehyde and other substituted benzaldehydes.
Properties
Molecular Formula |
C22H22N6O2 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C22H22N6O2/c1-14-4-8-16(9-5-14)12-23-26-21-24-19-18(20(29)25-22(30)27(19)3)28(21)13-17-10-6-15(2)7-11-17/h4-12H,13H2,1-3H3,(H,24,26)(H,25,29,30)/b23-12+ |
InChI Key |
MKSNBRGATMYOJE-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC=C(C=C4)C)N(C(=O)NC3=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC=C(C=C4)C)N(C(=O)NC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.